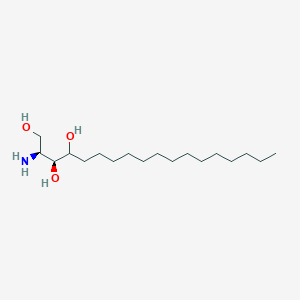

4-Hydroxysphinganine

Description

Structure

2D Structure

Properties

CAS No. |

245118-15-4 |

|---|---|

Molecular Formula |

C18H39NO3 |

Molecular Weight |

317.5 |

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3,4-triol |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17?,18-/m0/s1 |

InChI Key |

AERBNCYCJBRYDG-RGBJRUIASA-N |

SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Biosynthesis and Complex Metabolic Pathways of 4 Hydroxysphinganine

De Novo Biosynthesis of Sphingoid Bases as Precursors

The journey to 4-hydroxysphinganine begins with the de novo synthesis of sphingoid bases, a pathway that occurs on the cytosolic face of the endoplasmic reticulum. nih.gov This foundational process sets the stage for the creation of a diverse array of complex sphingolipids.

Serine Palmitoyltransferase-Catalyzed Condensation and Subsequent Reduction

The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govresearchgate.netnih.gov This enzyme facilitates a condensation reaction between L-serine and palmitoyl-CoA, a C16 fatty acid. nih.govfrontiersin.org The reaction, which is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), results in the formation of 3-ketosphinganine. wikipedia.orgnih.gov The human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits, and its activity is tightly regulated. nih.gov Following its formation, 3-ketosphinganine is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to yield dihydrosphingosine, also known as sphinganine (B43673). nih.gov

Formation of Dihydrosphingosine (Sphinganine)

The product of the reduction of 3-ketosphinganine is dihydrosphingosine (sphinganine), a key intermediate and the direct precursor for the synthesis of this compound. nih.govwikipathways.org Sphinganine is a fundamental sphingoid base that can be further metabolized through various pathways, including acylation to form dihydroceramides or hydroxylation to produce this compound. nih.govtandfonline.com

Enzymatic Hydroxylation of Sphinganine to this compound

The conversion of sphinganine to this compound, also known as phytosphingosine (B30862), is a critical modification that introduces a hydroxyl group at the C-4 position of the sphingoid base. nih.govnih.gov This enzymatic step is crucial for the synthesis of a specific class of sphingolipids, particularly abundant in certain tissues like the intestine, kidney, and skin. nih.gov

Characterization and Localization of Sphinganine Hydroxylase Activity

Sphinganine hydroxylase activity has been characterized in various organisms, including mammals and plants. In corn, for instance, the enzyme responsible for this hydroxylation is located in the endoplasmic reticulum. nih.gov Studies have shown that this enzyme utilizes D-erythro-sphinganine as a substrate. nih.gov In mammals, the enzyme responsible for this C-4 hydroxylation has been identified as Des2. nih.gov The activity of this hydroxylase is particularly high in the small intestine. nih.gov

Role of Bifunctional Enzymes, such as Des2, in C-4 Hydroxylation and Desaturation

The enzyme Des2 has been identified as a bifunctional enzyme, capable of both C-4 hydroxylation and Δ4-desaturation of sphinganine and dihydroceramide. nih.govresearchgate.net This means that Des2 can introduce either a hydroxyl group at the C-4 position to form this compound (phytosphingosine) or a double bond between carbons 4 and 5 to produce sphingosine (B13886). nih.govresearchgate.net The expression of Des2 has been shown to be uniquely stimulated by phytosphingosine in cultured human keratinocytes, leading to an increase in the biosynthesis of phytoceramide. nih.gov

Cofactor Requirements and Substrate Specificity for C-4 Hydroxylase Enzymes

The enzymatic activity of C-4 hydroxylases is dependent on specific cofactors. In corn microsomes, sphinganine hydroxylase activity requires either NADPH or NADH. nih.gov In mammals, the C-4 hydroxylation reaction catalyzed by Des2 requires an electron-transfer system involving the membrane form of cytochrome b5 and NADH-cytochrome b5 reductase (b5R). nih.gov The reaction is also dependent on molecular oxygen. nih.gov The enzyme exhibits substrate specificity, with D-erythro-sphinganine being a primary substrate. nih.gov The apparent Michaelis constant (Km) of Des2 for the substrate N-octanoylsphinganine has been determined to be 35 μM. nih.gov

| Enzyme/Component | Organism/Tissue | Substrate(s) | Cofactor(s) | Location | Key Findings |

| Serine Palmitoyltransferase (SPT) | Mammals, Yeast, Plants | L-serine, Palmitoyl-CoA | Pyridoxal 5'-phosphate (PLP) | Endoplasmic Reticulum | Catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis. nih.govresearchgate.netnih.gov |

| 3-Ketodihydrosphingosine Reductase | Mammals | 3-Ketosphinganine | NADPH | Endoplasmic Reticulum | Reduces 3-ketosphinganine to dihydrosphingosine (sphinganine). nih.gov |

| Sphinganine Hydroxylase | Corn | D-erythro-sphinganine | NADPH or NADH | Endoplasmic Reticulum | Catalyzes the direct hydroxylation of sphinganine to this compound. nih.gov |

| Des2 (Sphinganine C-4 Hydroxylase/Δ4-Desaturase) | Mammals (Mouse) | Sphinganine, Dihydroceramide | Cytochrome b5, NADH-cytochrome b5 reductase (b5R), NADH | Endoplasmic Reticulum | A bifunctional enzyme responsible for both C-4 hydroxylation and Δ4-desaturation. nih.govresearchgate.net |

Integration of this compound into Diverse Sphingolipid Classes

Once synthesized, this compound (also known as phytosphingosine) serves as a foundational backbone for the assembly of more complex sphingolipids. These modifications, occurring primarily in the endoplasmic reticulum and Golgi apparatus, are crucial for creating the structural and functional diversity of sphingolipids observed in nature. The primary pathways of integration include N-acylation, glycosylation, and phosphorylation.

N-Acylation to Form Phytoceramides (N-Acyl-4-hydroxysphinganines)

The first and most fundamental step in the integration of this compound into complex sphingolipids is its conversion to phytoceramide. This reaction involves the formation of an amide bond between the amino group of the this compound backbone and the carboxyl group of a fatty acyl-CoA molecule. nih.govnih.gov This process is catalyzed by a family of enzymes known as ceramide synthases (CerS).

These enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse pool of phytoceramide molecules. frontiersin.org For example, in humans, phytoceramides are found in tissues like the epidermis, where they contribute to the skin's barrier function. researchgate.net The resulting phytoceramide molecule, with its two non-polar hydrocarbon tails and polar head group, is the direct precursor for the synthesis of most complex phytosphingolipids. nih.gov

Table 1: Key Enzyme in Phytoceramide Biosynthesis

| Enzyme | Substrates | Product | Cellular Location |

|---|---|---|---|

| Ceramide Synthase (CerS) | This compound, Fatty Acyl-CoA | N-Acyl-4-hydroxysphinganine (Phytoceramide), Coenzyme A | Endoplasmic Reticulum |

Biosynthesis of Complex Phytosphingolipids (e.g., Inositol-Phosphoceramides, Glycosphingolipids)

Phytoceramides are further metabolized into a wide array of complex sphingolipids, which are particularly abundant in plants and fungi.

A major class of these lipids is the inositol-phosphoceramides (IPCs) . The synthesis of IPCs is initiated by the enzyme inositol (B14025) phosphorylceramide (IPC) synthase, which catalyzes the transfer of an inositol-phosphate group from phosphatidylinositol to the C-1 hydroxyl group of phytoceramide. nih.govnih.gov This reaction is essential for the viability of many fungal species and is a target for antifungal agents. nih.gov

IPCs serve as the structural foundation for an even more complex group of lipids known as glycosyl-inositol-phosphoceramides (GIPCs) . GIPCs are the predominant sphingolipids in plants and are formed by the stepwise addition of sugar residues to the inositol headgroup of the IPC core. tandfonline.commdpi.com These molecules are critical for membrane structure, signaling, and cell-to-cell interactions in plants. karger.com The specific sugar composition of GIPCs can vary significantly between different plant species. mdpi.comresearchgate.net

In addition to the IPC/GIPC pathway, phytoceramides can be modified to form other classes of glycosphingolipids . For instance, the phytosphingosine backbone is found in sulfatides (B1148509), which are sulfated galactosylceramides. nih.gov The synthesis of these molecules involves the action of glycosyltransferases that add sugar moieties directly to the phytoceramide base. mdpi.com

Phosphorylation of this compound to Generate this compound-1-Phosphate

Beyond its role as a structural precursor, free this compound can be directly phosphorylated to form the bioactive signaling molecule this compound-1-phosphate, also known as phytosphingosine-1-phosphate (PhS1P). tandfonline.comnih.gov This reaction is catalyzed by sphingosine kinases, which utilize ATP to add a phosphate (B84403) group to the C-1 hydroxyl of the long-chain base. nih.gov

PhS1P is a potent signaling molecule that can act both inside cells and as an extracellular ligand by binding to specific G protein-coupled receptors. nih.gov For example, PhS1P has been shown to bind with high affinity to the S1P4 receptor, which is found in lymphoid tissues, suggesting a role in immune system regulation. nih.gov

Catabolism and Recycling Pathways of this compound

The levels of this compound and its derivatives are tightly controlled through a balance of synthesis and degradation. Complex sphingolipids can be broken down to recycle their components, and the this compound backbone itself can be catabolized.

Enzymatic Cleavage of Complex Sphingolipids to Release this compound

Complex sphingolipids are degraded in a stepwise manner, essentially reversing the biosynthetic pathway. nih.gov This process typically occurs in the lysosomes. The degradation of complex glycosphingolipids and GIPCs involves various hydrolases that sequentially remove sugar and phosphate groups, ultimately yielding phytoceramide.

The final step in releasing the free base is the hydrolysis of the amide bond in phytoceramide. This is carried out by enzymes called ceramidases, which separate the fatty acid chain from the this compound backbone. researchgate.netkarger.com The released this compound can then be re-utilized for the synthesis of new sphingolipids in what is known as the "salvage pathway."

It is important to note, however, that the breakdown of complex lipids is not the sole source of the free base in all organisms. In studies using corn shoots, it was found that free this compound is produced primarily through the direct hydroxylation of sphinganine, not from the catabolism of complex sphingolipids. researchgate.net

Degradation of the this compound Backbone

The irreversible breakdown of the this compound backbone is the final step in sphingolipid catabolism and serves as the ultimate exit from the sphingolipid metabolic pool. researchgate.netresearchgate.net This is a critical two-step process:

Phosphorylation: As described previously, this compound is first phosphorylated by a sphingosine kinase to form this compound-1-phosphate (PhS1P). nih.gov This phosphorylation is a prerequisite for degradation.

Cleavage: The resulting PhS1P is then irreversibly cleaved by the enzyme sphingosine-1-phosphate lyase (SPL) . researchgate.netmdpi.com This enzyme, which requires pyridoxal 5'-phosphate as a cofactor, breaks the carbon-carbon bond between C-2 and C-3 of the backbone. researchgate.netmdpi.com

Table 2: Key Enzymes in this compound Catabolism

| Enzyme | Substrate | Products | Pathway |

|---|---|---|---|

| Ceramidase | Phytoceramide | This compound, Fatty Acid | Salvage Pathway |

| Sphingosine Kinase | This compound, ATP | This compound-1-Phosphate, ADP | Degradation |

| Sphingosine-1-Phosphate Lyase (SPL) | This compound-1-Phosphate | Phosphoethanolamine, 2-Hydroxy-hexadecanal | Degradation |

Cellular and Molecular Functions of 4 Hydroxysphinganine and Its Metabolites

Constituent Role in Membrane Structural Integrity and Microdomain Organization

4-Hydroxysphinganine is a foundational precursor for the synthesis of phytoceramides, a major class of ceramides (B1148491), especially abundant in the stratum corneum of the skin. mdpi.comnih.gov These phytoceramides, which include ceramides NP (N-non-hydroxy-acyl-phytosphingosine), AP (N-α-hydroxy-acyl-phytosphingosine), and EOP (N-esterified-ω-hydroxy-acyl-phytosphingosine), are essential for the formation and maintenance of the epidermal permeability barrier. mdpi.comresearchgate.net The unique structure of phytosphingosine (B30862), with its additional hydroxyl group, allows for the formation of a denser hydrogen-bonding network within the lipid matrix of the stratum corneum. nih.gov This contributes to the cohesiveness and resilience of the skin barrier, preventing excessive water loss and protecting against external hazards. mdpi.com

Beyond the skin, this compound and its derivatives are critical components of cellular membranes and are integral to the formation of specialized membrane microdomains known as lipid rafts. nih.govmdpi.com These platforms are enriched in sphingolipids and cholesterol and function to compartmentalize and facilitate cellular signaling processes. nih.govnih.govyoutube.com By contributing to the lipid composition of these rafts, this compound influences the lateral organization of the membrane, which is crucial for the proper function of many membrane-associated proteins and signaling complexes. nih.govnih.gov The synthesis of sphingolipids, originating in the endoplasmic reticulum, is a key factor in determining the lipid composition of rafts in various cellular compartments, including the Golgi apparatus and the plasma membrane. nih.gov

| Feature | Description | Key Molecules | References |

| Epidermal Barrier | Forms a crucial permeability barrier in the skin, preventing water loss and protecting from external factors. | Phytoceramides (CER[NP], CER[AP], CER[EOP]) | mdpi.comresearchgate.net |

| Membrane Cohesion | The hydroxyl group on the phytosphingosine backbone enhances hydrogen bonding, strengthening the lipid matrix. | Phytosphingosine-based Ceramides | nih.gov |

| Lipid Rafts | Serves as a key structural component of these signaling microdomains, influencing membrane fluidity and protein organization. | Sphingolipids, Cholesterol | nih.govmdpi.comnih.gov |

Participation in Intracellular Signaling Cascades

This compound and its phosphorylated metabolite, phytosphingosine-1-phosphate (P1P), are not merely structural lipids; they are active participants in a wide array of intracellular signaling pathways that govern fundamental cellular decisions.

Phytosphingosine (PS) has been demonstrated to be a potent regulator of cell proliferation and differentiation, particularly in human keratinocytes. nih.govdntb.gov.ua Studies have shown that treatment of normal human epidermal keratinocytes (NHEKs) with phytosphingosine leads to a significant inhibition of DNA synthesis, indicating an anti-proliferative effect. nih.gov Concurrently, phytosphingosine promotes keratinocyte differentiation, a process essential for the formation of the skin barrier. nih.govresearchgate.net This is evidenced by the increased production of differentiation-specific proteins such as involucrin, loricrin, and keratin (B1170402) 1. nih.gov The mechanism for this action involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating epidermal cell growth and differentiation. nih.govnih.gov

| Cellular Process | Effect of Phytosphingosine (PS) | Molecular Markers/Pathways | References |

| Proliferation | Inhibition of DNA synthesis in keratinocytes. | Decreased [3H]thymidine incorporation. | nih.gov |

| Differentiation | Stimulation of keratinocyte differentiation. | Increased involucrin, loricrin, keratin 1; Activation of PPARs. | nih.govresearchgate.netnih.gov |

The balance between different sphingolipid metabolites, often termed the "sphingolipid rheostat," is a critical determinant of cell fate, including the induction of programmed cell death, or apoptosis. nih.govnih.gov this compound (phytosphingosine) and its precursor, ceramide, are generally considered pro-apoptotic, while their phosphorylated derivative, sphingosine-1-phosphate (S1P) and by extension phytosphingosine-1-phosphate (P1P), are anti-apoptotic. nih.govnih.gov

Phytosphingosine has been shown to induce apoptosis in various cell types, including cancer cells. nih.gov The mechanisms of phytosphingosine-induced cell death can be multifaceted. One described pathway involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which leads to the activation of caspase-8. nih.gov Simultaneously, it can stimulate p38 mitogen-activated protein kinase (p38 MAPK), which mediates the translocation of the pro-apoptotic protein Bax to the mitochondria, triggering the intrinsic apoptotic pathway. nih.gov In some contexts, phytosphingosine-enhanced apoptosis involves the generation of reactive oxygen species (ROS) and is independent of caspases. nih.gov Conversely, the anti-apoptotic effects of S1P are mediated by the activation of pro-survival signaling pathways like Akt/PKB and NF-κB. nih.gov Apoptotic stimuli themselves can induce the expression of sphingosine (B13886) kinase 1 (SphK1), the enzyme that produces S1P, suggesting a feedback mechanism where dying cells release S1P as a signal for their clearance. elsevierpure.com

| Molecule | Role in Apoptosis | Signaling Pathway | References |

| Phytosphingosine (PS) | Pro-apoptotic | Inhibition of ERK, activation of p38 MAPK, Bax translocation, ROS generation. | nih.gov |

| Sphingosine-1-Phosphate (S1P) | Anti-apoptotic | Activation of Akt/PKB, NF-κB, inhibition of JNK. | nih.govnih.gov |

A major mechanism by which sphingolipid metabolites exert their signaling functions is through interaction with a specific family of G-protein coupled receptors (GPCRs). nih.gov While this compound itself is not a direct ligand, its phosphorylated form, phytosphingosine-1-phosphate (P1P), and its derivatives can act as signaling molecules that bind to and activate S1P receptors (S1PR1-5), which are all members of the GPCR superfamily. nih.govmdpi.com

For instance, a synthesized derivative, phytosphingosine-3,4-cyclic phosphate (B84403) (3,4-cPP), has been shown to be a functional agonist of the S1P1 receptor. nih.gov Activation of S1P receptors initiates a cascade of intracellular events by coupling to various G proteins (e.g., Gi, Gq, G12/13), leading to downstream effects on cell proliferation, survival, migration, and inflammation. nih.govmdpi.comyoutube.com The binding of S1P to its receptors on the cell surface is a critical signaling event in the immune, vascular, and nervous systems. nih.govmdpi.com This interaction represents a key mechanism by which the intracellular metabolism of this compound is translated into extracellular signals that modulate cellular physiology.

The signaling networks within a cell are highly interconnected, and sphingolipid pathways exhibit significant crosstalk with other lipid-mediated signaling systems. A well-documented example occurs in plants, involving the interplay between phytosphingosine-1-phosphate (phyto-S1P) and phosphatidic acid (PA), another important lipid second messenger. frontiersin.org

In the plant response to the hormone abscisic acid (ABA), which regulates processes like stomatal closure, there is a co-dependent relationship between the enzymes that produce these lipids. frontiersin.org Phosphatidic acid, produced by phospholipase D (PLD), can directly interact with and stimulate the activity of sphingosine kinase (SPHK), the enzyme that generates phyto-S1P. frontiersin.org Conversely, SPHK and phyto-S1P can act upstream of PLD, indicating a feedback loop that amplifies the lipid messenger signals. frontiersin.org This crosstalk between sphingolipid and phospholipid signaling pathways allows for a more robust and integrated response to environmental stresses. frontiersin.orgmdpi.com Similar interactions are likely to occur in mammalian cells, where sphingolipids have been implicated in regulating the production of prostaglandins, another class of lipid mediators. researchgate.net

Contribution to Cellular Stress Responses and Homeostatic Mechanisms

Furthermore, various cellular stressors, including ER stress, can lead to the accumulation of cytosolic sphingosine-1-phosphate (S1P), which then acts as an intracellular danger signal. nih.gov This S1P can activate inflammatory pathways, linking cellular stress directly to the immune response. This compound itself can contribute to oxidative stress by inducing the generation of reactive oxygen species (ROS). nih.gov However, the cell also employs homeostatic mechanisms to counterbalance these effects. For instance, the balance between free this compound and its phosphorylated form is critical, as the phosphorylated version can block ROS generation induced by the free base, highlighting a delicate mechanism for controlling cell fate under stress. nih.gov The degradation pathway of phytosphingosine, which involves fatty acid α-oxidation in the ER, is also crucial for maintaining its homeostasis. nih.govnih.gov

| Stress Response | Role of this compound/Metabolites | Key Mechanisms | References |

| ER Stress | Imbalances in ceramide levels can trigger the UPR. | Activation of UPR sensors (IRE1α, PERK, ATF6). | nih.govresearchgate.net |

| Oxidative Stress | Phytosphingosine can induce ROS generation. | The balance between PHS and PHS-1-P modulates ROS levels. | nih.gov |

| Inflammation | Cellular stress leads to S1P production, which can trigger inflammatory responses. | S1P acting as an intracellular signaling molecule. | nih.gov |

| Homeostasis | Degradation pathways and phosphorylation maintain appropriate levels of bioactive sphingolipids. | Fatty acid α-oxidation, Sphingosine Kinase activity. | nih.govnih.gov |

Biological Significance of 4 Hydroxysphinganine in Diverse Organisms

Functions of 4-Hydroxysphinganine in Plant Biology

In plants, this compound (phytosphingosine) and its phosphorylated derivative, phytosphingosine-1-phosphate (phyto-S1P), are integral components of cellular membranes and potent signaling molecules. nih.gov They are central to processes including signal transduction, programmed cell death, and responses to both biotic and abiotic challenges. nih.gov The predominant long-chain bases (LCBs) in plants are C18 amino alcohols, primarily this compound (t18:0) and its desaturated form, 4-hydroxy-8-sphingenine (t18:1⁸). nih.gov

Regulation of Stomatal Movement and Abscisic Acid (ABA) Signaling

The regulation of stomatal aperture is a critical plant response to environmental stress, particularly drought, and is largely governed by the phytohormone Abscisic Acid (ABA). Research has firmly implicated sphingolipid signaling in this pathway. Specifically, the phosphorylated form of this compound, phyto-S1P, is a key signaling component in ABA-induced stomatal closure. nih.govresearchgate.net

Studies in Arabidopsis thaliana and Pisum sativum (pea) have demonstrated that phyto-S1P can induce stomatal closure. nih.govpsu.edu This action is intertwined with the canonical ABA signaling pathway. When plants perceive drought stress, ABA levels rise, activating sphingosine (B13886) kinases (SPHKs), the enzymes that phosphorylate this compound to produce phyto-S1P. nih.govnih.gov Inhibiting these kinases restricts ABA-induced stomatal closure. nih.gov

The mechanism by which phyto-S1P exerts its effect involves several downstream messengers. In pea, phyto-S1P was shown to induce stomatal closure by causing a significant increase in both nitric oxide (NO) and the cytoplasmic pH of guard cells, mirroring the effects of ABA itself. nih.gov This process is also dependent on phospholipase D (PLD) and its product, phosphatidic acid (PA), which acts downstream of phyto-S1P. nih.govnih.gov These findings indicate that SPHK and phyto-S1P are upstream components in the ABA signaling cascade that leads to the closure of stomata, acting codependently with the PLD/PA pathway to amplify the response. nih.govnih.gov

| Molecule | Role in Stomatal Closure | Relationship to Phyto-S1P | Reference |

|---|---|---|---|

| Phytosphingosine-1-Phosphate (Phyto-S1P) | Induces stomatal closure | Primary signaling molecule, produced from this compound | nih.govpsu.edu |

| Abscisic Acid (ABA) | Primary stress hormone that triggers stomatal closure | Acts upstream, stimulating Sphingosine Kinase (SPHK) to produce Phyto-S1P | nih.govnih.gov |

| Nitric Oxide (NO) | Essential downstream signaling component | Levels are increased by Phyto-S1P in guard cells | nih.gov |

| Guard Cell pH | Alkalinization is required for closure | Cytoplasmic pH is increased by Phyto-S1P | nih.gov |

| Phospholipase D (PLD) / Phosphatidic Acid (PA) | Mediates the signal for closure | Acts downstream of Phyto-S1P | nih.govnih.gov |

Influence on Plant Development and Pollen Viability

Sphingolipids are essential for normal plant growth and development. nih.gov Their importance is highlighted by studies on mutants with defects in sphingolipid biosynthesis, which often show severe growth impairment or are non-viable. For instance, the overexpression of certain enzymes involved in sphingolipid metabolism can lead to dwarf plants, while others can result in larger plants, indicating a delicate balance is required. nih.gov While these lipids are known to be crucial for processes like pollen development, the specific, direct role of this compound itself, independent of its function as a precursor to more complex sphingolipids, is an area that requires more focused research. nih.gov The viability of pollen is critical for sexual reproduction and is known to be impacted by abiotic stresses, which in turn are mediated by sphingolipid signaling, suggesting an indirect but vital role for this compound in ensuring plant fertility under challenging environmental conditions. nih.govnih.gov

Roles in Biotic and Abiotic Stress Responses

Beyond its role in drought signaling, this compound is a key player in plant defense against pathogens and in response to other abiotic stresses like chilling. nih.gov Accumulation of free long-chain bases, including this compound, is an early event in the plant's defense response, often associated with the hypersensitive response (HR), a form of programmed cell death (PCD) that limits pathogen spread. nih.gov

Infection of tobacco plants with the hemibiotrophic pathogen Phytophthora parasitica leads to a significant increase in the levels of both this compound and its phosphorylated form, phyto-S1P. nih.gov Interestingly, pretreatment with this compound can alleviate the cell damage caused by the pathogen. nih.gov This protective effect appears to be linked to the activation of sphingosine kinase, which converts the potentially cell-damaging this compound into the pro-survival signaling molecule phyto-S1P. This, in turn, boosts the expression of ROS-detoxifying enzymes and pathogenesis-related (PR) proteins, leading to systemic acquired resistance. nih.gov

Similarly, infection with the bacterium Pseudomonas syringae also causes a rapid increase in this compound levels. frontiersin.org Furthermore, direct application of this compound has been shown to inhibit the in-vitro growth of several bacterial and fungal plant pathogens, including Verticillium longisporum and Fusarium graminearum. researchgate.net When co-infiltrated into Arabidopsis leaves with P. syringae, it reduced disease symptoms and bacterial growth, demonstrating its direct antimicrobial potential in planta. researchgate.net

Impact of this compound in Fungal Physiology and Pathogenesis

In fungi, this compound is an abundant and crucial sphingoid base. plos.orgnih.gov It is a key intermediate in the synthesis of fungal-specific complex sphingolipids, such as inositol (B14025) phosphorylceramides (IPCs), which are essential for fungal growth and virulence and are not found in mammalian cells. nih.govnih.gov

Biosynthetic Pathways in Fungal Species

The biosynthesis of sphingolipids in fungi begins with conserved steps that produce dihydrosphingosine (also called sphinganine). nih.govnih.gov From this point, the pathway diverges from that in mammals. A key fungal-specific step is the hydroxylation of dihydrosphingosine at the C4 position to form this compound (phytosphingosine). plos.orgnih.gov This reaction is catalyzed by the enzyme sphinganine (B43673) C4-hydroxylase, which is encoded by genes such as SUR2 in yeast and basA in filamentous fungi. plos.orgnih.govnih.gov The resulting this compound is then acylated to form phytoceramide, the direct precursor for the synthesis of essential complex sphingolipids like IPCs. nih.govnih.gov

| Enzyme | Gene (Example Species) | Reaction Catalyzed | Significance | Reference |

|---|---|---|---|---|

| Sphinganine C4-hydroxylase | SUR2 (S. cerevisiae), basA (A. nidulans), FgSUR2 (F. graminearum) | Dihydrosphingosine → this compound | Creates the phytosphingosine (B30862) backbone for fungal-specific complex sphingolipids. | plos.orgnih.govnih.gov |

Implication in Fungal Virulence and Infection Processes

The synthesis of this compound is not only important for fungal growth but is also directly implicated in the ability of pathogenic fungi to cause disease. Since the downstream products of this pathway are unique to fungi, the enzymes involved are attractive targets for antifungal therapies. nih.gov

In the plant pathogenic fungus Fusarium graminearum, the causal agent of Fusarium head blight in wheat, deleting the FgSUR2 gene (which encodes the C4-hydroxylase) resulted in significantly increased susceptibility to azole fungicides and reduced virulence. nih.gov In the fungus Aspergillus, the equivalent gene, basA, is essential for the fungus's viability, suggesting that inhibiting this enzyme could be a potent strategy to control infections. nih.gov The lack of its product, this compound, disrupts the synthesis of phytoceramide and subsequently the complex sphingolipids like IPCs, which are critical for maintaining cell membrane integrity and for processes central to fungal pathogenesis. nih.govnih.gov

| Fungal Pathogen | Gene Disrupted | Effect on Virulence | Reference |

|---|---|---|---|

| Fusarium graminearum | FgSUR2 (C4-hydroxylase) | Reduced virulence on host plants. | nih.gov |

| Aspergillus sp. | basA (C4-hydroxylase) | Gene is essential for viability, implying its inhibition would eliminate virulence. | nih.gov |

| Cryptococcus neoformans | Inositol-phosphoryl ceramide synthase 1 (Ipc1) (downstream of this compound) | Decreased growth in host-like conditions and impaired pathogenesis. | nih.gov |

Occurrence and Biological Relevance of this compound in Mammalian Systems

This compound, also known as phytosphingosine, is a bioactive sphingolipid that plays a crucial role in the structure and function of cellular membranes in mammals. While it is a common component in plants, fungi, and other organisms, its distribution and functions in mammalian systems are tissue-specific and vital for maintaining physiological homeostasis. nih.govcapes.gov.br It is structurally similar to sphingosine, another prevalent sphingoid base in mammals, but is distinguished by a hydroxyl group at the C-4 position. nih.gov This structural feature influences its biophysical properties and biological activities.

Tissue-Specific Distribution (e.g., Intestine, Kidney, Skin)

The presence and concentration of this compound vary significantly across different mammalian tissues, reflecting its specialized roles. Tissues that are in direct contact with the external environment or are involved in complex filtration and barrier functions, such as the intestine, kidney, and skin, are notable for their significant content of this sphingolipid. capes.gov.br

Intestine: The mucosa of the small intestine is one of the primary sites where this compound is found in considerable amounts. capes.gov.brnih.gov It is a key component of sphingolipids within the intestinal epithelial cells. nih.gov The presence of C4-hydroxylase activity in the small intestine enables the local synthesis of this compound. capes.gov.br Its role in the intestine is multifaceted, contributing to the integrity of the intestinal barrier, which is essential for regulating the passage of nutrients and preventing the entry of harmful substances and pathogens. nih.gov The metabolites of sphingolipids, including those derived from this compound, are involved in critical cellular processes such as proliferation and migration of intestinal epithelial cells. nih.govmdpi.com

Kidney: In the mammalian kidney, this compound is a characteristic component of specific sulfatides (B1148509), which are sulfated glycosphingolipids. nih.gov These particular sulfatides, containing ceramides (B1148491) with a this compound backbone, are notably localized in the intercalated cells of the collecting ducts. nih.gov This specific distribution suggests a specialized function. Research indicates that these this compound-containing sulfatides are involved in the regulation of acid-base homeostasis, a critical function of the kidneys. nih.gov The presence of these lipids in the membranes of intercalated cells appears to be important for the efficient excretion of protons and ammonia, thereby maintaining the body's pH balance. nih.gov

Skin: The skin, particularly the outermost layer known as the stratum corneum, is rich in this compound, both as a free sphingoid base and as a constituent of ceramides. nih.govnih.gov It is a fundamental element of the skin's permeability barrier, which is crucial for preventing water loss and protecting against environmental insults. nih.govskinkraft.comhealthline.com this compound contributes to the organization and stability of the lipid lamellae in the stratum corneum. nih.gov Furthermore, it exhibits inherent antimicrobial and anti-inflammatory properties, helping to control the skin's microflora and modulate immune responses to irritants. nih.govhealthline.com Studies have also shown that it can enhance skin hydration by stimulating the production of filaggrin, a protein that breaks down into natural moisturizing factors (NMFs). skinkraft.commdpi.com

| Tissue | Location of this compound | Key Biological Relevance |

| Intestine | Mucosa of the small intestine, intestinal epithelial cells | - Contributes to intestinal barrier integrity- Involved in cell proliferation and migration |

| Kidney | Intercalated cells of the collecting ducts (as a component of sulfatides) | - Regulation of acid-base homeostasis- Facilitates excretion of protons and ammonia |

| Skin | Stratum corneum (as free base and in ceramides) | - Forms the permeability barrier- Prevents water loss- Antimicrobial and anti-inflammatory properties- Enhances skin hydration |

Support of Specialized Membrane Functions, such as Microvillous Membranes

The unique structure of this compound allows it to play a significant role in supporting the highly specialized functions of certain cellular membranes, most notably the microvillous membranes of the intestine. Microvilli are microscopic, finger-like protrusions from the apical surface of intestinal epithelial cells that dramatically increase the surface area available for nutrient absorption. wikipedia.orgbritannica.com

The plasma membranes of these microvilli, often referred to as the brush border, are enriched in a specific composition of lipids, including a high concentration of glycosphingolipids. nih.gov While direct studies detailing the precise role of this compound within the microvillus membrane are intricate, its presence in the intestinal mucosa and its known functions in membrane organization strongly suggest its importance in this context. capes.gov.brnih.gov

Sphingolipids, in general, are known to form ordered domains within membranes, often referred to as lipid rafts. britannica.com These domains are crucial for the organization and function of membrane proteins, including enzymes and transporters involved in the final stages of digestion and absorption of nutrients. wikipedia.orgbritannica.com The presence of the C4-hydroxyl group in this compound can lead to increased hydrogen bonding capacity, which may influence the packing and stability of lipids within the microvillar membrane. nih.gov This, in turn, could affect the activity of brush border enzymes and the efficiency of nutrient transport across the membrane.

Furthermore, recent research has revealed that intestinal microvilli are not merely passive structures but are dynamic organelles capable of shedding vesicles into the intestinal lumen. nih.govnih.gov These vesicles contain active digestive enzymes, effectively extending the digestive capacity of the enterocyte into the luminal space. nih.govnih.gov The lipid composition of the microvillar membrane is critical for this vesiculation process. Given the role of sphingolipids in membrane budding and fission events, it is plausible that this compound-containing sphingolipids contribute to the biogenesis of these luminal vesicles, thereby supporting this novel aspect of intestinal function.

Structure Activity Relationship Sar Studies Pertaining to 4 Hydroxysphinganine

Stereochemical Determinants of 4-Hydroxysphinganine Bioactivity

The stereochemistry of this compound is a critical factor in its biological recognition and function. The molecule contains multiple chiral centers, giving rise to several possible stereoisomers. However, the naturally occurring and most biologically relevant form is D-erythro-4-hydroxysphinganine, which has the (2S,3S,4R) configuration. nih.gov

The biosynthesis of this compound is a highly stereospecific process. The enzyme responsible for its formation, sphinganine (B43673) C-4 hydroxylase (Des2), specifically utilizes D-erythro-sphinganine as its substrate. regulations.govnih.gov This enzymatic selectivity ensures the production of the correct stereoisomer for incorporation into complex sphingolipids. While research has shown that other stereoisomers of dihydrosphingosine can be metabolized to ceramides (B1148491), their subsequent processing into more complex sphingolipids may be altered, suggesting that the specific stereochemistry of the sphingoid base is crucial for downstream biological pathways. nih.gov

Enzymes are highly sensitive to the three-dimensional structure of their substrates. libretexts.org The precise spatial arrangement of the amino and hydroxyl groups in D-erythro-4-hydroxysphinganine is essential for proper binding to the active sites of enzymes like ceramide synthases, which catalyze the N-acylation of the sphingoid base. Any deviation from this specific stereochemical configuration can lead to reduced or altered biological activity.

Table 1: Stereochemical Specificity in this compound Metabolism

| Enzyme | Substrate Specificity | Product | Significance |

| Sphinganine C-4 Hydroxylase | D-erythro-sphinganine | D-erythro-4-hydroxysphinganine | Ensures the formation of the biologically active stereoisomer of this compound. regulations.gov |

| Ceramide Synthase | All four stereoisomers of dihydrosphingosine | Ceramides | While acylation can occur, the downstream metabolism of non-D-erythro forms may be different. nih.gov |

Influence of the C-4 Hydroxyl Group on Enzyme Recognition and Substrate Specificity

The hydroxyl group at the C-4 position is the defining structural feature of this compound, distinguishing it from other sphingoid bases like sphinganine and sphingosine (B13886). This functional group is not merely a structural variant but plays a profound role in molecular recognition by enzymes and receptors, thereby dictating the unique biological functions of phytoceramides.

The C-4 hydroxyl group significantly enhances the hydrogen-bonding capability of the molecule. researchgate.net This allows for more stable and specific interactions with the amino acid residues in the binding pockets of proteins. For instance, the presence of this hydroxyl group is crucial for the interaction of phytosphingosine (B30862) with the free fatty acid receptor 4 (FFAR4), also known as GPR120. In contrast, sphingosine, which lacks the C-4 hydroxyl group, fails to activate this receptor. This highlights the indispensable role of this specific hydroxyl group in receptor binding and activation.

Furthermore, the phosphorylated form of this compound, phytosphingosine-1-phosphate, exhibits a much higher affinity for the S1P₄ receptor compared to sphingosine-1-phosphate. This difference in binding affinity underscores the importance of the C-4 hydroxyl group in mediating specific signaling pathways. The Des2 hydroxylase is a key enzyme responsible for the introduction of this critical C-4 hydroxyl group. nih.gov The presence of the C-4 hydroxyl group also contributes to a denser hydrogen bonding network in lipid membranes, which can influence membrane stability and organization.

Table 2: Influence of C-4 Hydroxyl Group on Receptor Binding

| Compound | Receptor | Activity | Implication |

| This compound | FFAR4/GPR120 | Agonist | The C-4 hydroxyl group is essential for receptor activation. |

| Sphingosine | FFAR4/GPR120 | No activity | Lack of the C-4 hydroxyl group prevents receptor binding and activation. |

| Phytosphingosine-1-Phosphate | S1P₄ | High-affinity ligand | The C-4 hydroxyl group significantly enhances binding affinity compared to sphingosine-1-phosphate. |

Impact of N-Acylation and Fatty Acyl Chain Characteristics on Functional Outcomes

The N-acylation of this compound to form phytoceramides is a key step that dramatically influences its biological function. The characteristics of the fatty acyl chain, including its length, degree of saturation, and the presence of hydroxyl groups, are critical determinants of the resulting ceramide's properties and its role in various biological processes, most notably in maintaining the skin's barrier function.

Research has shown that a diverse mixture of fatty acyl chain lengths in phytoceramides is more effective at improving skin barrier recovery and hydration than a single-chain-length ceramide. nih.gov Very-long-chain fatty acids (VLCFAs) are particularly important for the structural integrity of the stratum corneum. nih.gov The saturation of the acyl chain also plays a crucial role, with saturated chains promoting a more ordered and stable membrane structure, which is essential for the barrier function. nih.gov Unsaturated phytoceramides containing hydroxylated and saturated VLCFAs have been shown to be important for processes such as plant cell elongation. nih.gov

Furthermore, the hydroxylation of the N-acyl chain adds another layer of complexity and functional specificity. For example, phytoceramides with an α-hydroxy fatty acid (CER[AP]) are a significant component of skin lipids and contribute to the cohesiveness and resilience of the skin barrier. regulations.govnih.gov The stereochemistry of this α-hydroxy group is also important, with the natural (R)-configuration leading to a more ordered lipid chain packing and decreased membrane permeability.

The functional outcomes of these structural variations are evident in the context of skin health. Topical application of phytoceramide mixtures with diverse fatty acyl chains has been shown to significantly improve skin hydration and reduce transepidermal water loss (TEWL), a measure of skin barrier function. nih.govresearchgate.net

Table 3: Effect of Phytoceramide Formulations on Skin Barrier Function

| Formulation | Change in Transepidermal Water Loss (TEWL) | Change in Skin Hydration | Key Finding |

| Phytoceramide with diverse fatty acid chains | Significant decrease | Significant increase | A mixture of fatty acid chain lengths is more effective for skin barrier repair and hydration. nih.govresearchgate.net |

| Single C18-phytoceramide (N-stearoyl phytosphingosine) | Less significant decrease | Less significant increase | A single fatty acid chain length is less effective than a diverse mixture. nih.gov |

Advanced Research Methodologies for 4 Hydroxysphinganine Analysis

Comprehensive Lipidomics Platforms for Quantitative Profiling

Lipidomics, the large-scale study of cellular lipids, employs powerful analytical platforms to quantitatively profile complex lipid mixtures. For 4-hydroxysphinganine, mass spectrometry (MS)-based techniques are paramount, offering the necessary sensitivity and specificity for its detection and quantification in biological samples. nih.govresearchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of this compound and other sphingolipids. nih.govresearchgate.net This method provides a powerful combination of physical separation (LC) and mass-based detection (MS/MS), which enhances specificity and reduces matrix effects like ion suppression. nih.gov

The process begins with liquid chromatography, which separates this compound from other lipids in a complex biological extract. Following separation, the analyte enters the mass spectrometer. Tandem mass spectrometry is then used for highly specific and sensitive quantification through a technique called Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM, the first quadrupole selects the precursor ion (the ionized this compound molecule), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion unique to the precursor. This precursor-to-product ion transition is highly specific to this compound, allowing for precise quantification even at low concentrations. nih.govresearchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for variations during sample preparation and analysis. researchgate.net

Table 1: Key Features of LC-MS/MS for this compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Chromatographic Separation | Physically separates analytes before they enter the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) is often used. researchgate.net | Separates this compound from its isomers and other interfering lipids, improving accuracy. nih.gov |

| High Sensitivity | Capable of detecting analytes at very low concentrations (e.g., pmol levels). researchgate.net | Enables quantification of low-abundance this compound in various biological matrices. |

| High Specificity | Multiple Reaction Monitoring (MRM) allows for the detection of a unique precursor-product ion pair. nih.gov | Distinguishes this compound from structurally similar molecules like sphinganine (B43673). nih.gov |

| Quantitative Accuracy | Use of co-eluting stable isotope-labeled internal standards corrects for analytical variability. researchgate.net | Ensures precise and reliable measurement of this compound concentrations. |

Electrospray Ionization (ESI) is the most common ionization technique coupled with liquid chromatography for the analysis of sphingolipids like this compound. researchgate.netnih.gov ESI is a "soft" ionization method that generates intact molecular ions from thermally labile and non-volatile molecules in solution, making it ideal for lipids. researchgate.net During the ESI process, the liquid eluent from the LC column is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov For this compound, ESI typically produces protonated molecules [M+H]⁺ in positive ion mode, which are then subjected to MS/MS analysis. nih.gov The efficiency of ionization can be influenced by the sample matrix, a phenomenon that necessitates careful sample preparation and the use of internal standards. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable tool in lipidomics. In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. mdpi.com The resulting ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

MALDI-MS is particularly useful for the analysis of complex lipid mixtures and for tissue imaging (MSI). mdpi.comnih.gov MSI with MALDI allows researchers to map the spatial distribution of this compound and other lipids directly within tissue sections, providing crucial information about their localization in specific cell types or anatomical regions. In-source fragmentation can also be employed to gain structural information about the lipid species present. nih.gov

Genetic Manipulation and Mutagenesis Approaches

To understand the function of genes involved in the this compound metabolic pathway, researchers employ genetic manipulation techniques. These reverse-genetics approaches involve altering a specific gene and observing the resulting impact on the organism's phenotype, including its lipid profile. nih.gov

Two powerful methods for this purpose are T-DNA insertion mutagenesis and RNA interference (RNAi) suppression.

T-DNA Insertion Mutagenesis: This technique is widely used in plants, particularly Arabidopsis thaliana, to create knockout mutants. nih.gov The method utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA, called T-DNA, into the plant genome. mpg.de By inserting this T-DNA randomly into a gene, its function is typically disrupted. researchgate.net Researchers can screen large populations of these mutants to find individuals with insertions in genes suspected of being involved in this compound synthesis, such as sphingoid C4-hydroxylases. Analysis of these mutants can reveal a loss of this compound or an accumulation of its precursor, sphinganine, thereby confirming the gene's function. nih.gov

RNAi Suppression: RNA interference (RNAi) is a mechanism of gene silencing mediated by double-stranded RNA (dsRNA). nih.govmdpi.com Scientists can introduce a custom-designed dsRNA molecule that matches the sequence of a target gene (e.g., a hydroxylase). The cell's machinery recognizes the dsRNA and degrades the corresponding messenger RNA (mRNA), preventing the synthesis of the encoded protein. nih.gov This "knockdown" of gene expression allows for the functional analysis of the gene . nih.gov RNAi can be applied transiently in cell cultures or used to create stable transgenic organisms with suppressed gene function, providing a flexible tool to study the role of specific enzymes in the this compound pathway. nih.govmdpi.com

Table 2: Comparison of Genetic Manipulation Techniques for Studying this compound Metabolism

| Technique | Mechanism | Organism(s) | Outcome | Application Example |

|---|---|---|---|---|

| T-DNA Insertion | Gene disruption via random insertion of a known DNA fragment. researchgate.net | Primarily plants (Arabidopsis). | Typically a permanent, stable "knockout" of the gene. nih.gov | Identifying the gene responsible for converting sphinganine to this compound by screening for mutants lacking the compound. |

| RNAi Suppression | Post-transcriptional gene silencing by targeted mRNA degradation. nih.gov | Broadly applicable (plants, fungi, animals, cell cultures). mdpi.comnih.gov | A transient or stable "knockdown" of gene expression, reducing protein levels. nih.gov | Silencing a putative hydroxylase gene in cultured human keratinocytes to confirm its role in phytoceramide synthesis. |

In Vitro Reconstitution Systems for Enzymatic Pathway Elucidation

To dissect the biochemical steps of this compound synthesis, researchers use in vitro reconstitution systems. nih.gov This approach involves isolating the necessary enzymes and substrates from the cell and combining them in a controlled test-tube environment to "rebuild" a specific part of a metabolic pathway. nih.gov

For this compound, this typically involves isolating microsomal fractions, which contain the endoplasmic reticulum where sphingolipid synthesis occurs. nih.govresearchgate.net These microsomes contain the sphinganine C4-hydroxylase enzyme. By providing the substrate (D-erythro-sphinganine) and necessary cofactors such as NADPH or NADH, researchers can directly measure the enzymatic production of this compound. nih.gov Such systems allow for detailed characterization of the enzyme's kinetics, including determining its Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for its substrates and cofactors. researchgate.net Furthermore, by purifying the individual components (e.g., the hydroxylase enzyme and electron transfer proteins like cytochrome b5), the precise requirements and mechanism of the reaction can be elucidated. nih.govresearchgate.net

Table 3: Components of an In Vitro System for this compound Synthesis

| Component | Function | Example | Source Finding |

|---|---|---|---|

| Enzyme Source | Provides the catalytic activity for hydroxylation. | Microsomes from corn shoots or insect cells expressing a recombinant hydroxylase. | nih.govresearchgate.net |

| Substrate | The molecule that is converted into the product. | D-erythro-sphinganine or N-octanoylsphinganine. | nih.govresearchgate.net |

| Cofactor(s) | Non-protein chemical compounds required for the enzyme's activity. | NADPH or NADH (electron donors). | nih.gov |

| Electron Transfer System | Proteins that shuttle electrons to the hydroxylase. | Cytochrome b5. | researchgate.net |

| Buffer System | Maintains optimal pH and ionic conditions for the reaction. | Phosphate (B84403) or HEPES buffer at a physiological pH. | nih.govnih.gov |

Immunochemical Techniques for Subcellular Localization and Detection

Immunochemical techniques utilize the high specificity of antibodies to detect and localize target molecules within cells. While developing antibodies that specifically recognize a small lipid like this compound is challenging, these methods are invaluable for localizing the enzymes responsible for its metabolism.

By generating antibodies against specific enzymes, such as sphinganine C4-hydroxylase, researchers can determine their subcellular location. Techniques like immunofluorescence microscopy and immunoelectron microscopy allow for the direct visualization of the enzyme within the cell. Another common approach is to perform subcellular fractionation followed by immunoblotting (Western blotting). In this method, the cell is broken apart, and its organelles (e.g., endoplasmic reticulum, Golgi apparatus, plasma membrane) are separated by centrifugation. nih.gov The protein content of each fraction is then analyzed by immunoblotting using an antibody against the enzyme of interest. nih.gov The presence of the enzyme in a specific fraction, identified by organelle-specific marker proteins, reveals its subcellular home. nih.govnih.gov Studies using these methods have successfully localized sphinganine hydroxylase activity to the endoplasmic reticulum. nih.govresearchgate.net

Future Research Directions and Unanswered Questions in 4 Hydroxysphinganine Research

Physiological Consequences of Long-Chain Base Heterogeneity in Complex Organisms

The structural diversity of sphingoid long-chain bases (LCBs), such as sphinganine (B43673), sphingosine (B13886), and 4-hydroxysphinganine, is a key feature of sphingolipid metabolism. This heterogeneity is not random; rather, it suggests distinct physiological roles dictated by subtle molecular differences. The presence of a hydroxyl group at the C4 position of this compound, for instance, significantly alters the properties of the resulting ceramides (B1148491), impacting membrane biophysics and cellular function.

Table 1: Comparative Biophysical Effects of Ceramide Hydroxylation in Model Membranes This table summarizes findings on how the sphingoid base structure influences the physical properties of skin lipid models, highlighting the distinct contributions of each ceramide subclass.

| Ceramide Type | Sphingoid Base | Key Biophysical Observation | Research Implication |

| Ceramide NS | Sphingosine | Forms a stable, well-ordered lipid lamellar phase, considered a benchmark for skin barrier models. nih.gov | Provides a baseline for understanding the effects of additional hydroxylation. |

| Ceramide NP | Phytosphingosine (B30862) (this compound) | The additional 4-hydroxyl group can alter chain packing and slightly decrease chain disordering temperature compared to some other ceramides. nih.gov | Suggests a unique role in modulating membrane fluidity and organization. |

| Ceramide NdS | Dihydrosphingosine | Lack of the C4-5 double bond disorders lipids, loosens their packing, and increases model permeability compared to Ceramide NS. nih.gov | Demonstrates the importance of the sphingoid base double bond for barrier function. |

| Ceramide AP | Phytosphingosine (this compound) | Despite having four hydroxyl groups, it shows complex effects, with chain ordering dependent on stereochemistry. nih.gov | Emphasizes that the consequences of hydroxylation are not simply additive and depend on the entire molecular structure. |

Elucidation of Unexplored Signaling Networks and Molecular Targets of this compound and its Derivatives

Sphingolipids are not merely structural components; they are potent signaling molecules involved in regulating cell growth, differentiation, and death. While the signaling roles of sphingosine and sphingosine-1-phosphate are well-documented, the signaling functions of this compound and its phosphorylated derivative, phytosphingosine-1-phosphate, are largely unexplored.

A major direction for future research is to identify the specific molecular targets and signaling pathways modulated by this compound. It is plausible that the C4-hydroxyl group enables unique interactions with proteins, such as kinases, phosphatases, or receptors, that are not possible for sphingosine. These interactions could initiate novel signaling cascades or modulate existing ones, such as the insulin (B600854) signaling pathway, which is known to be influenced by lipid metabolism. dovepress.com The link between dysregulated lipid metabolism and chronic inflammation in various conditions suggests that this compound could play a role in modulating immune responses. dovepress.com

Furthermore, the downstream metabolites of this compound, including phytoceramides and their more complex derivatives, may also have distinct signaling roles. Lipid peroxidation products are known to activate various intracellular signaling pathways that can lead to outcomes like ferroptosis, a form of regulated cell death. frontiersin.org Investigating whether this compound or its derivatives participate in or modulate such pathways is a critical unanswered question. Elucidating these networks will require a combination of lipidomics, proteomics, and systems biology approaches to map the interactome and functional consequences of elevating or depleting cellular pools of this compound.

Development of Advanced Spatiotemporal Imaging Techniques for In Situ Monitoring of this compound Dynamics

A significant barrier to understanding the specific roles of this compound is the difficulty in visualizing its dynamics within a living cell. Traditional methods like chromatography and mass spectrometry provide quantitative data on lipid abundance but lack the spatial and temporal resolution to track lipid trafficking, localization, and interactions in real time.

Therefore, a critical area for technological development is the creation of advanced imaging techniques for in situ monitoring of this compound. This could involve several innovative approaches. One possibility is the development of genetically encoded biosensors, where a fluorescent protein is fused to a protein domain that specifically binds this compound, allowing its concentration and location to be monitored via microscopy.

Another promising avenue is the use of chemical biology tools, such as "clickable" analogs of this compound. These probes could be metabolically incorporated into cells and then tagged with a fluorophore, enabling high-resolution imaging of their trafficking and localization to specific organelles or membrane microdomains. Advanced microscopy techniques, such as Stimulated Raman Scattering (SRS) or Fluorescence Lifetime Imaging Microscopy (FLIM), could also be adapted to distinguish this compound from other lipid species without the need for bulky labels, offering a less perturbative view of its natural dynamics. Such tools would be transformative, allowing researchers to directly observe the role of this compound in processes like membrane domain formation, vesicle transport, and receptor signaling in living systems.

Table 3: Potential Advanced Imaging Techniques for this compound Research This table outlines emerging technologies that could be developed to overcome current limitations in observing this compound dynamics within living cells.

| Technique | Principle | Potential Application for this compound Research | Unanswered Question to Address |

| Genetically Encoded Biosensors | A fusion protein (e.g., fluorescent protein + binding domain) that changes its optical properties upon binding to the target molecule. | Real-time visualization of changes in cytosolic this compound concentration during signaling events. | How do cellular levels of free this compound fluctuate in response to external stimuli? |

| Clickable Chemical Probes | A synthetic analog of this compound with a bioorthogonal handle (e.g., an alkyne) that can be specifically labeled with a fluorescent reporter. | Pulse-chase experiments to track the metabolic fate and trafficking of this compound into complex sphingolipids and their localization to specific organelles. | Where is this compound metabolized into phytoceramides within the cell? |

| Stimulated Raman Scattering (SRS) Microscopy | A label-free imaging technique that detects molecules based on their intrinsic vibrational signatures. | Mapping the distribution of this compound-rich lipid domains in cell membranes without using labels. | Does this compound preferentially accumulate in specific membrane microdomains? |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence from a probe, which is sensitive to the probe's local molecular environment. | Using a fluorescent analog of this compound to map its interaction with different membrane lipids and proteins. | With which specific membrane proteins does this compound directly interact? |

Q & A

Q. How can 4-Hydroxysphinganine be detected and quantified in plant or fungal tissues?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with targeted metabolomics workflows. For example, in grape seed analysis, this compound was identified via a widely targeted metabolomics approach with a detection limit of ~6.55E+06 intensity units, normalized against internal standards . TLC and MS verification, as described in phytochemical studies, can confirm identity and purity .

Q. What enzymatic pathways synthesize this compound in biological systems?

- Answer : this compound is synthesized via hydroxylation of sphinganine (d18:0) by the enzyme LCB C-4 Hydroxylase (e.g., SBH1/SBH2 in Arabidopsis). This reaction introduces a hydroxyl group at the C-4 position, producing t18:0 (this compound) . Experimental validation involves enzyme activity assays using radiolabeled substrates or knockout mutants to track pathway disruptions.

Q. What are the primary biological roles of this compound in cellular systems?

- Answer : It regulates membrane integrity, signal transduction, and stress responses. In Arabidopsis, hydroxylation of sphingolipids influences growth and lipid composition . In mammals, it modulates immune responses, such as suppressing histamine-induced scratching behavior by inhibiting NF-κB and cytokine expression (e.g., IL-4, TNF-α) .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in fungal vs. mammalian systems arise?

- Analysis : In fungi, this compound is a structural component of glucosylceramides critical for membrane stability . However, in mice, it exhibits anti-inflammatory properties by downregulating histamine signaling . These functional disparities likely stem from species-specific lipid metabolism or receptor interactions. Researchers should contextualize findings using comparative lipidomic profiling and gene knockout models.

Q. What experimental designs are optimal for studying this compound’s impact on gene expression?

- Methodology :

- Independent Variables : Dose, exposure time, and cell type (e.g., keratinocytes vs. immune cells).

- Dependent Variables : Quantify cytokine levels (e.g., IL-4, TNF-α) via ELISA or qPCR .

- Controls : Use sphinganine or non-hydroxylated analogs to isolate hydroxylation effects. Include statistical tests (ANOVA, t-tests) to validate significance .

Q. How can researchers address variability in this compound quantification across metabolomic studies?

- Recommendations :

- Standardize extraction protocols (e.g., solvent systems, column types in LC-MS).

- Use isotopically labeled internal standards (e.g., d7-sphinganine) to correct for matrix effects .

- Report raw data in appendices with error bars and standard deviations to enhance reproducibility .

Q. What structural features of this compound influence its bioactivity?

- Analysis : The C-4 hydroxyl group is critical for intermolecular hydrogen bonding, affecting membrane permeability and protein interactions. Comparative studies with non-hydroxylated analogs (e.g., sphinganine) reveal reduced anti-inflammatory efficacy, highlighting the hydroxyl group’s role in binding histamine receptors or transcription factors like NF-κB .

Methodological and Technical Considerations

Q. How to validate the purity of synthesized this compound for in vitro assays?

- Protocol :

- Confirm identity via NMR (e.g., δ 3.8 ppm for C-4 OH) and high-resolution MS .

- Assess purity using TLC (Rf comparison with standards) and HPLC with UV/fluorescence detection .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Q. How to integrate this compound data into broader sphingolipid metabolic networks?

- Tools : Employ pathway analysis software (e.g., KEGG, MetaCyc) to map hydroxylation steps and downstream products. Combine with lipidomic datasets to identify compensatory mechanisms in knockout models .

Ethical and Reproducibility Guidelines

Q. What ethical considerations apply to in vivo studies of this compound?

- Recommendations : Adhere to institutional animal care protocols (e.g., IACUC) for dosing and humane endpoints. For human cell lines, ensure informed consent and anonymization per IRB guidelines .

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound research?

- Steps : Deposit raw spectra, protocols, and processed data in repositories like Chemotion or RADAR4Chem. Use standardized identifiers (e.g., CAS 554-62-1) and ontologies (e.g., ChEBI) for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.